molecular formula C5H3FO3 B1342832 5-Fluorofuran-2-carboxylic acid CAS No. 377729-87-8

5-Fluorofuran-2-carboxylic acid

Cat. No.: B1342832
CAS No.: 377729-87-8
M. Wt: 130.07 g/mol
InChI Key: SYEGQVXXGOEAMS-UHFFFAOYSA-N
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Description

5-Fluorofuran-2-carboxylic acid (CAS Number: 377729-87-8) is a fluorinated heterocyclic compound with the molecular formula C 5 H 3 FO 3 and a molecular weight of 130.07 g/mol [ ]. This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid functional group and a fluorine substituent on a furan ring, allows for further derivatization and incorporation into more complex molecules, making it a key intermediate in the development of novel compounds [ ]. The chemical is characterized by a predicted boiling point of 218.9±20.0 °C and a predicted density of 1.461±0.06 g/cm 3 [ ]. The acidity of the molecule is quantified by a predicted pKa of 3.06±0.10 [ ]. A documented synthesis pathway for this compound involves the hydrogenation of a benzyl 5-fluorofuran-2-carboxylate precursor using 10% Pd/C in methanol at room temperature [ ]. This efficient method yields the pure acid in high purity, suitable for advanced research applications. Research Applications: As a fluorinated furan derivative, this compound is primarily used in research as a precursor for the synthesis of more complex molecules. Fluorinated furans are of significant interest in various fields, including the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can alter a compound's metabolic stability, bioavailability, and binding affinity [ ]. Researchers utilize this building block to explore new chemical spaces and develop compounds with potential biological activity. This product is provided for Research Use Only and is strictly intended for laboratory research and industrial applications such as chemical synthesis. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorofuran-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H3FO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEGQVXXGOEAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304794
Record name 5-Fluoro-2-furancarboxylic acid
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Molecular Weight

130.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377729-87-8
Record name 5-Fluoro-2-furancarboxylic acid
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Record name 5-Fluoro-2-furancarboxylic acid
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Record name 5-fluorofuran-2-carboxylic acid
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Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 5-Fluorofuran-2-carboxylic Acid

Direct synthesis routes offer a convenient pathway to this compound, starting from readily available furan (B31954) derivatives. These methods are advantageous as they build upon a pre-existing furan ring system.

The core of this synthetic route is the fluorodenitration of commercially available Benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.netresearchgate.net This reaction utilizes spray-dried potassium fluoride (B91410) as the fluorine source. researchgate.net The process is facilitated by a phase-transfer catalyst, specifically tetraphenylphosphonium (B101447) bromide, which aids the reaction between the inorganic fluoride salt and the organic substrate. researchgate.netresearchgate.net This nucleophilic aromatic substitution reaction effectively replaces the nitro group at the 5-position of the furan ring with a fluorine atom, furnishing Benzyl 5-fluorofuran-2-carboxylate. researchgate.net

The efficiency of the fluorodenitration reaction is highly dependent on the conditions. Research has shown that the choice of solvent and temperature are critical parameters. researchgate.net Sulfolane has been identified as the optimal solvent for this transformation, providing the best results compared to other solvents investigated. researchgate.net The reaction is typically conducted at an elevated temperature of 140 °C. researchgate.netresearchgate.net These optimized conditions, using potassium fluoride and catalytic tetraphenylphosphonium bromide in sulfolane, are crucial for achieving a good yield of the fluorinated product. researchgate.netresearchgate.net

SolventTemperature (°C)CatalystKey FindingsReference
Sulfolane140Tetraphenylphosphonium BromideProvided the best results among solvents tested. researchgate.net
Other SolventsVariedTetraphenylphosphonium BromideInvestigated but found to be less effective than sulfolane. researchgate.net

Another potential pathway to this compound is through the oxidation of a 5-Fluorofuran-2-carbaldehyde (B13330991) precursor. While the direct oxidation of 5-Fluorofuran-2-carbaldehyde is not extensively detailed in the reviewed literature, the oxidation of aldehydes to carboxylic acids is a fundamental and well-established transformation in organic chemistry. Standard oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like silver oxide are commonly used for converting aromatic and heterocyclic aldehydes to their corresponding carboxylic acids. This suggests a feasible, though not specifically documented, route from a 5-fluorofuran-2-carbaldehyde intermediate.

Fluorodenitration Pathways

Advanced Strategies for Fluorofuran Ring Construction

Beyond the functionalization of existing furan rings, advanced strategies focus on the construction of the fluorofuran ring itself. While literature specifically detailing the construction of the this compound ring system is sparse, several modern synthetic methods for creating fluorinated heterocycles are noteworthy.

Some approaches involve the use of electrophilic fluorinating agents, such as Selectfluor, to achieve fluorodecarboxylation. researchgate.net Another strategy employs transition-metal catalysis, for instance, using rhodium for heteroaryl exchange, to introduce fluorine. researchgate.net Conceptually novel strategies include a one-pot procedure that involves a triple-relay transformation of rapid dearomatization, fluorination, and rearomatization, combining partial hydrogenation with electrophilic fluorination. researchgate.net Due to the electron-rich character of the furan ring, the direct introduction of functional groups often occurs through electrophilic or radical substitution, which typically takes place at the C5 position. researchgate.net These modern methods represent the forefront of synthetic chemistry for accessing complex fluorinated heterocycles.

Nucleophilic Fluorination Methodologies for Furan Derivatives

Nucleophilic fluorination represents a common strategy for the synthesis of fluorinated aromatic compounds. This approach typically involves the displacement of a suitable leaving group by a fluoride ion source.

Starting MaterialReagentsProductYield
Benzyl 5-nitrofuran-2-carboxylate1. KF, PPh4Br, sulfolane, 140°C 2. H2, Pd/CThis compound56% (overall)

Table 1: Two-step synthesis of this compound via fluorodenitration. doi.orgresearchgate.net

Initial attempts to apply similar fluorodenitration conditions to 5-nitrofuran-2-carbonitrile or 5-nitrofuran-2-carboxylic acid itself were unsuccessful in producing the desired fluorinated products. doi.org The choice of the benzyl ester as the substrate proved to be crucial for the success of this synthetic route. doi.org

Electrophilic Fluorodecarboxylation Techniques

Electrophilic fluorodecarboxylation offers another potential, though less commonly documented for this specific compound, pathway to fluorinated heterocycles. This method involves the replacement of a carboxylic acid group with a fluorine atom using an electrophilic fluorine source. While specific examples for the direct fluorodecarboxylation of a furan-2-carboxylic acid to its 5-fluoro derivative are not extensively reported, the reverse reaction, carboxylation, is a known process for furan derivatives. For instance, furan-2,5-dicarboxylic acid can be synthesized from 2-furoic acid and carbon dioxide, highlighting the reactivity of the furan ring's C-H bonds. researchgate.netrsc.org

Metalation-Fluorination Approaches for Furan Ring Fluorination

The metalation of a furan ring followed by quenching with an electrophilic fluorine source is a versatile strategy for introducing fluorine with high regioselectivity. This method typically involves the deprotonation of a C-H bond using a strong base, such as an organolithium reagent, to form a highly reactive organometallic intermediate. This intermediate can then react with an electrophilic fluorinating agent to install the fluorine atom.

Rhodium-Catalyzed Heteroaryl Exchange Reactions in Fluorofuran Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-fluorine bonds. Rhodium complexes, in particular, have been shown to catalyze the conversion of heteroaryl aryl ethers to heteroaryl fluorides. rsc.orgresearchgate.net This reaction involves the cleavage of a C-O bond and the subsequent formation of a C-F bond. rsc.orgresearchgate.net These transformations can be applied to a range of five- and six-membered heteroaryl aryl ethers. rsc.org While a direct application to the synthesis of this compound is not explicitly detailed, the methodology presents a promising avenue for the fluorination of appropriately substituted furan precursors. rsc.orgresearchgate.net For instance, a rhodium catalyst could potentially mediate the exchange of a phenoxy group at the 5-position of a furan-2-carboxylate (B1237412) derivative for a fluorine atom.

Catalyst SystemSubstrate TypeProduct Type
Rhodium/phosphine complexesHeteroaryl aryl ethersHeteroaryl fluorides

Table 2: General scheme for rhodium-catalyzed heteroaryl exchange for fluoride synthesis. researchgate.net

Cloke–Wilson Rearrangement in the Synthesis of Fluorofuran Derivatives

The Cloke-Wilson rearrangement provides a unique pathway to five-membered heterocycles, including dihydrofurans, from cyclopropyl (B3062369) ketones. nih.govorganicreactions.org This rearrangement can be promoted by thermal conditions or by Brønsted or Lewis acids. organicreactions.org A notable application of this reaction in the synthesis of fluorinated furans was reported by Chen and Xu. nih.gov They demonstrated that gem-difluorocyclopropyl acetals and ketals can be converted into substituted fluorofurans. nih.gov This transformation proceeds via a Brønsted acid-mediated Cloke-Wilson rearrangement. nih.gov

This methodology offers a route to fluorinated furan rings by constructing the heterocyclic system from an acyclic, fluorinated precursor, rather than by direct fluorination of a pre-existing furan ring. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-Fluorofuran-2-carboxylic acid, recorded in deuterated methanol (B129727) (CD₃OD), two distinct signals corresponding to the protons on the furan (B31954) ring are observed. doi.org A triplet at δ 7.20 ppm is assigned to the proton at the C4 position, with a coupling constant of J = 3.5 Hz. doi.org The proton at the C3 position appears as a doublet of doublets at δ 5.81 ppm, with coupling constants of J = 7.0 and 3.5 Hz. doi.org The downfield chemical shift of these protons is characteristic of protons attached to an aromatic furan ring. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H4 7.20 t 3.5
H3 5.81 dd 7.0, 3.5

Solvent: CD₃OD

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum, also recorded in CD₃OD, provides further structural confirmation. doi.org The spectrum shows signals for the five carbon atoms of the molecule. The carbon of the carboxylic acid group (C=O) resonates at δ 160.7 ppm. doi.org The carbon atom bonded to the fluorine, C5, appears as a doublet at δ 160.2 ppm with a large coupling constant of J = 281 Hz, which is characteristic of a direct C-F bond. doi.org The other carbon signals are observed at δ 137.1 (C2), 121.6 (C4), and a doublet at δ 86.0 ppm (C3) with a coupling constant of J = 13.6 Hz. doi.org The deshielding of the carbonyl carbon is a typical feature in carboxylic acids. libretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
C=O 160.7 s -
C5 160.2 d 281
C2 137.1 s -
C4 121.6 s -
C3 86.0 d 13.6

Solvent: CD₃OD

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. wikipedia.org For this compound in CD₃OD, the ¹⁹F NMR spectrum shows a single signal at δ 110.8 ppm. doi.org This chemical shift is within the expected range for fluorine attached to an aromatic ring. The presence of a single peak confirms the presence of one fluorine atom in the molecule.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm
¹⁹F 110.8

Solvent: CD₃OD

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com A very broad O-H stretching band is typically observed in the region of 3500-2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak, usually found between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Additionally, an out-of-plane O-H bend can be seen around 960-900 cm⁻¹. spectroscopyonline.com These characteristic peaks are instrumental in identifying the carboxylic acid functional group.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. In related fluorinated pyrimidine (B1678525) structures, the pyrimidine ring breathing mode is a dominant feature. nih.govresearchgate.net For 5-fluorouracil, a similar molecule, a strong Raman band assigned to the pyrimidine ring breathing mode is observed around 786 cm⁻¹. nih.gov Other notable vibrations include a complex mode involving ring and C-F wagging around 1234 cm⁻¹, a ring and C-H wagging mode near 1334 cm⁻¹, and a symmetric C=O stretching mode at approximately 1667 cm⁻¹. nih.govresearchgate.net While specific Raman data for this compound is not detailed, the vibrational modes of the furan ring and the carboxylic acid group are expected to produce a characteristic Raman spectrum.

Table 4: Compound Names Mentioned

Compound Name
This compound
5-fluorouracil
Benzyl (B1604629) 5-nitrofuran-2-carboxylate
5-nitrothiophene-2-carbonitrile
5-fluorothiophene-2-carboxylic acid
2-furoic acid
5-bromo-2-furoic acid
2-bromo-5-fluorofuran
2-benzoyl-5-fluorofuran
5-fluoro-2'-deoxyuridylate
5-fluoro-6-hydroxy-5-methyl-5, 6-dihydrouracil
2,5-furandicarboxylic acid
5-methylfuran-2-carboxylic acid
5-(4-Nitrophenyl)furan-2-carboxylic acid
methyl 5-bromofuran-2-carboxylate
(4-nitrophenyl)boronic acid
5-fluoro-2'-deoxyruidine
5-hydroxymethyl-2-furancarboxylic acid
Benzofuran-2-carboxylic acid
(s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
propionic acid
ethanoic acid
butanoic acid
acetic acid
propanoic acid
2-methylbutyric acid
benzoic acid
2-Furancarboxylic acid, 5-methyl-
5-phenyl-furan-2-carboxylic acids

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its stereochemistry. youtube.com For chiral carboxylic acids like this compound, intermolecular associations, such as the formation of hydrogen-bonded dimers, can significantly influence the VCD spectrum. nih.gov

In a study analogous to the analysis of this compound, the investigation of tetrahydrofuran-2-carboxylic acid highlighted that a complex equilibrium often exists between monomeric and dimeric forms in solution. nih.gov To accurately interpret the experimental VCD spectrum, it is crucial to consider the contributions of all significant conformers of both the monomer and any aggregates. nih.govnih.gov

The process of VCD analysis for determining the absolute configuration of a chiral fluorinated carboxylic acid involves a comparative approach. uantwerpen.be Firstly, the experimental VCD spectrum of the compound is recorded. Concurrently, computational methods, such as Density Functional Theory (DFT), are used to predict the theoretical VCD spectra for both enantiomers (R and S) of the molecule. nih.gov The absolute configuration of the sample is then assigned by matching the experimental spectrum to the calculated spectrum that shows the best agreement. uantwerpen.be For fluorinated compounds, it has been demonstrated that certain computational functionals, such as M06-2X, are superior in accurately predicting the vibrational modes involving carbon-fluorine bonds. uantwerpen.be

Table 1: Key Aspects of VCD Spectroscopy for Chiral Analysis

ParameterDescriptionRelevance to this compound
Measurement Differential absorption of left and right circularly polarized infrared light. youtube.comProvides a unique spectrum for each enantiomer of a chiral molecule.
Application Determination of absolute configuration (AC) of chiral molecules. nih.govCan definitively assign the R or S configuration of chiral this compound.
Methodology Comparison of experimental VCD spectrum with computationally predicted spectra for each enantiomer. uantwerpen.beThe enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.
Considerations Conformational flexibility and intermolecular aggregation (e.g., dimerization) must be accounted for in theoretical calculations. nih.govnih.govThe presence of monomeric and dimeric species of this compound in solution would need to be modeled.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov By providing a highly accurate mass measurement of the parent ion, HRMS allows for the calculation of a single, unique molecular formula, thereby confirming the identity of the compound.

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent atoms (5 carbons, 3 hydrogens, 1 fluorine, and 3 oxygens). An experimental HRMS measurement that matches this theoretical mass to within a very small tolerance (typically less than 5 parts per million) provides definitive evidence for the molecular formula C₅H₃FO₃. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation

ParameterTheoretical Value for C₅H₃FO₃Experimental Finding
Molecular Formula C₅H₃FO₃Confirmed
Exact Mass 146.00425 uPrecise mass measurement consistent with the theoretical value.
Mass Accuracy N/ATypically within ± 5 ppm

Advanced Spectroscopic Techniques

Molecular Rotational Resonance (MRR) Spectroscopy for Absolute Configuration Assignment

Molecular Rotational Resonance (MRR) spectroscopy is a gas-phase technique that provides exquisitely detailed information about the three-dimensional structure of a molecule with atomic-level resolution. technologynetworks.combrightspec.com By measuring the frequencies of rotational transitions, MRR can be used to determine the precise geometry of a molecule, including bond lengths and angles. This capability makes it an exceptionally powerful tool for the assignment of absolute configuration, especially for chiral molecules that can be studied in the gas phase. nih.govuantwerpen.be

In the context of assigning the absolute configuration of a chiral carboxylic acid like this compound, the MRR analysis often involves the formation of a diastereomeric complex with a chiral "tag" molecule. nih.govuantwerpen.be This creates two distinct diastereomeric complexes (one for each enantiomer of the analyte) that have unique rotational spectra.

The process involves the following steps:

The chiral analyte is complexed with a chiral tag molecule of a known absolute configuration.

The rotational spectrum of the resulting diastereomeric complexes is measured.

Computational chemistry is used to predict the structures and rotational constants for all possible low-energy isomers of both the homochiral (analyte and tag have the same stereochemical descriptor, e.g., R,R) and heterochiral (e.g., R,S) complexes.

The experimentally observed rotational constants are matched to the calculated values, allowing for the unambiguous assignment of the structure of the observed complex.

This, in turn, reveals the absolute configuration of the analyte molecule. uantwerpen.be

A comparative study on highly fluorinated carboxylic acids demonstrated the successful application of MRR in assigning absolute configurations. nih.govuantwerpen.be The technique is particularly advantageous because it can distinguish between different conformers and complexes in the gas phase, providing a level of structural detail that is often inaccessible with solution-phase methods. uantwerpen.be

Table 3: Parameters in MRR Spectroscopy for Absolute Configuration Assignment

ParameterDescriptionRelevance to this compound
Technique Gas-phase spectroscopy that measures the frequencies of molecular rotational transitions. technologynetworks.combrightspec.comProvides highly precise structural information.
Method for Chiral Analysis Formation of diastereomeric complexes with a chiral tag molecule. nih.govuantwerpen.beCreates spectrally distinct species for each enantiomer.
Data Obtained Rotational constants (A, B, C) for each observed conformer/complex.These constants are directly related to the molecule's moments of inertia and thus its 3D structure.
Assignment Process Matching experimental rotational constants to those predicted by quantum chemical calculations for different diastereomers. uantwerpen.beEnables unambiguous determination of the absolute configuration.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties, providing a theoretical foundation for understanding the structure and reactivity of molecules like 5-Fluorofuran-2-carboxylic acid.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of molecular properties, such as geometries, bond energies, and reaction energies. For this compound, DFT calculations can elucidate the influence of the fluorine atom and the carboxylic acid group on the furan (B31954) ring.

By employing various functionals and basis sets, researchers can model the molecule and obtain optimized geometries, including bond lengths and angles. These calculations can reveal the extent of electronic delocalization within the furan ring and how it is affected by the electron-withdrawing nature of the fluorine and carboxyl substituents. The calculated molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. For this compound, DFT calculations can simulate its infrared (IR) spectrum by computing its vibrational frequencies. These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental IR bands to specific molecular vibrations. nih.gov

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹³C and ¹H chemical shifts of this compound. Of particular interest is the prediction of the ¹⁹F NMR chemical shift, which is highly sensitive to the electronic environment of the fluorine atom. Accurate prediction of these shifts requires careful selection of the DFT functional and basis set, with methods like ωB97XD/6-31+G(d,p) showing good accuracy for fluorinated compounds. nsf.gov The correlation between experimental and computed shifts for a range of fluorinated aromatic compounds has been shown to be high, allowing for confident peak assignments. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physicochemical property. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

Prediction of Physicochemical Properties of Fluorinated Carboxylic Acids

QSAR models can be developed to predict key physicochemical properties of fluorinated carboxylic acids, such as lipophilicity (logP or logD) and acidity (pKa). For instance, studies on perfluorinated carboxylic acids (PFCAs) have shown that properties like the octanol-water partition coefficient (logKow) can be used to build linear QSAR models to predict their toxicity. researchgate.netnih.gov While these studies focus on perfluorinated aliphatic chains, the principles can be extended to fluorinated aromatic carboxylic acids like this compound.

For a molecule like this compound, a QSAR model would use calculated molecular descriptors as independent variables. These descriptors can include electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) parameters. By establishing a statistical relationship between these descriptors and an experimentally determined property for a series of related compounds, the model can then be used to predict that property for new molecules. Such models can help in estimating the relative changes in physicochemical properties when modifying the chemical structure. nih.gov

Mechanistic Investigations of Chemical Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

Computational Elucidation of Reaction Pathways

For transformations involving this compound, computational studies can provide detailed mechanistic insights. For example, in the context of palladium-catalyzed reactions, which are common for functionalizing heterocyclic compounds, DFT calculations can be employed to investigate the reaction mechanism. acs.org A recent study on the palladium-catalyzed hydrosilylation of gem-difluoroallenes containing a furan moiety demonstrated the power of DFT in understanding the chemo- and regioselectivity of the reaction by calculating the free-energy profiles of different possible pathways. acs.org

Similarly, computational methods can be used to study the thermal decomposition of furan derivatives. A study on the pyrolysis of furan and its derivatives to generate CO showed that the optimal pathway involves a ring-opening reaction followed by decarbonylation. rsc.org The presence of substituents on the furan ring was found to influence the reaction energy barriers. rsc.org Such computational investigations for this compound could predict its thermal stability and potential decomposition products.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle with a high degree of electron density, making it inherently reactive. numberanalytics.com However, the presence of substituents, particularly a halogen like fluorine, significantly modifies its stability and reaction profile.

The introduction of a fluorine atom at the C5 position has a profound effect on the furan ring. Fluorine is the most electronegative element, and when attached to the furan ring, it acts as a strong electron-withdrawing group. This electronic pull has a dual impact. Firstly, it enhances the stability of the furan ring, particularly under acidic conditions where unsubstituted furans might be prone to polymerization or ring-opening. nih.govpharmaguideline.com This increased stability makes fluorine-functionalized furans valuable scaffolds in organic synthesis. nih.gov

Secondly, the high electronegativity of the fluorine atom influences the molecule's reactivity. While it deactivates the ring towards electrophilic attack compared to unsubstituted furan, it also makes adjacent carbon-hydrogen bonds more susceptible to nucleophilic attack. nih.gov This altered reactivity opens up pathways for synthesizing more complex fluorinated structures. nih.gov Furthermore, the incorporation of fluorine can favorably modify physicochemical properties such as lipophilicity and solubility, which is a common strategy in the design of bioactive molecules. nih.govmdpi.com

Table 1: Influence of Fluorine on Furan Ring Properties

Property Effect of C5-Fluorine Substituent Scientific Rationale Citation
Ring Stability Increased stability, especially in acidic media. The electron-withdrawing nature of fluorine reduces the electron density of the ring, making it less susceptible to acid-catalyzed degradation. nih.govpharmaguideline.com
Reactivity Deactivation towards electrophiles; activation towards nucleophiles. Fluorine's high electronegativity pulls electron density from the ring, making it less attractive to electrophiles but creating electron-deficient sites prone to nucleophilic attack. nih.gov
Physicochemical Properties Can increase solubility and alter lipophilicity. The polarity of the C-F bond can influence intermolecular interactions and overall solubility characteristics. nih.govmdpi.com

The substitution patterns on the 5-Fluorofuran-2-carboxylic acid ring are a direct consequence of the electronic interplay between the fluorine atom, the carboxylic acid group, and the furan ring itself.

Electrophilic Substitution: The furan ring is generally susceptible to electrophilic substitution, with a strong preference for the C2 and C5 positions due to the superior stabilization of the cationic intermediate. numberanalytics.comquora.com In a 2-substituted furan, electrophilic attack typically occurs selectively at the C5 position. numberanalytics.comnih.gov For this compound, both the C2 (carboxylic acid) and C5 (fluorine) positions are occupied. Both substituents are electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to furan itself. Any potential electrophilic attack would be directed to the remaining C3 or C4 positions, though this is generally a less favorable process.

Nucleophilic Substitution: The presence of the electron-withdrawing fluorine atom makes the furan ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This is a key reaction for introducing fluorine onto the furan ring itself. For instance, a common synthesis route for this compound involves the fluorodenitration of benzyl (B1604629) 5-nitrofuran-2-carboxylate, where a fluoride (B91410) ion acts as the nucleophile to displace the nitro group. researchgate.netdoi.org This highlights that the C5 position is activated for nucleophilic attack. The high electronegativity of fluorine can also make the adjacent C-H bond at the C4 position more acidic and potentially susceptible to metallation followed by reaction with an electrophile. nih.gov

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The carboxylic acid of this compound can be readily converted to esters through various standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.uk This reaction is reversible and is often driven to completion by using the alcohol as a solvent or by removing the water formed. masterorganicchemistry.comchemguide.co.uk

Esterification serves two primary purposes:

Protection: The ester group can serve as a protecting group for the carboxylic acid, preventing it from interfering with reactions targeting other parts of the molecule. This is exemplified in the synthesis of the parent acid, where it is prepared via the hydrogenolysis of its benzyl ester, benzyl 5-fluorofuran-2-carboxylate. researchgate.netdoi.org

Diversification: A wide variety of esters can be synthesized by using different alcohols, leading to a library of compounds with potentially different physical, chemical, and biological properties. organic-chemistry.orggoogle.com Other methods, such as reaction with alkyl halides or using coupling agents, can also be employed to form esters. thermofisher.comlibretexts.org

Table 2: Representative Esterification Methods for Carboxylic Acids

Method Reagents Conditions Description Citation
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Heat, often with excess alcohol Acid-catalyzed reaction between a carboxylic acid and an alcohol. Reversible. masterorganicchemistry.comchemguide.co.uk
From Benzyl Ester Benzyl 5-nitrofuran-2-carboxylate 1) KF, PPh₄Br, Sulfolane; 2) H₂, Pd/C A specific synthetic route where the ester is formed via nucleophilic substitution, then the acid is liberated by hydrogenolysis. doi.org
Via Alkyl Halides Carboxylate salt, Alkyl Halide SN2 conditions Nucleophilic substitution where the carboxylate anion displaces a halide from a primary alkyl halide. libretexts.org

The carboxylic acid functional group is readily converted into amides, a crucial transformation in medicinal chemistry and materials science. researchgate.net This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.netluxembourg-bio.com

Common methods for amidation include:

Coupling Reagents: A vast array of coupling reagents, such as carbodiimides (e.g., DCC) often used with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts (e.g., HATU), facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.netluxembourg-bio.com

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride reacts readily with amines to form the corresponding amide.

These reactions are fundamental for incorporating the 5-fluorofuran-2-carbonyl scaffold into larger molecules, including peptides, where the unique properties of the fluorinated furan ring may be desirable. researchgate.netnih.govrsc.org

The carboxylic acid group can be reduced to a primary alcohol, (5-fluoro-2-furyl)methanol. This transformation requires potent reducing agents as carboxylic acids are relatively resistant to reduction. nih.gov

Key reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this reduction. libretexts.org It can offer better chemoselectivity than LiAlH₄ in some cases, reacting preferentially with carboxylic acids over other functional groups. libretexts.org

This reduction opens up further synthetic possibilities, as the resulting primary alcohol can undergo its own set of characteristic reactions, such as oxidation back to an aldehyde, conversion to alkyl halides, or ether formation. A related transformation involves the reduction of 5-bromo-2-furoic acid to an alcohol derivative, indicating the feasibility of this reaction on the substituted furan system. researchgate.net

Derivatization for Analytical and Preparative Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical technique. For this compound, derivatization is crucial for enhancing its detectability and improving its chromatographic behavior, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary targets for derivatization are the active hydrogen of the carboxylic acid group and, in some cases, the furan ring itself.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, polar compounds like this compound are often non-volatile and thermally labile, making direct GC analysis challenging. Silylation is a common derivatization technique that addresses this issue by replacing the active hydrogen in the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog This process increases the volatility and thermal stability of the analyte, allowing for successful GC analysis. phenomenex.blogwordpress.com

The general reaction involves treating the carboxylic acid with a silylating agent, which introduces the -Si(CH₃)₃ group. gcms.cz The resulting trimethylsilyl ester is significantly more volatile and less polar than the parent acid. phenomenex.blog A variety of silylating reagents are available, each with different reactivities and applications. Common reagents include N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.blogtcichemicals.comthermofisher.com

The choice of reagent and reaction conditions, such as solvent and temperature, is critical for achieving complete derivatization and avoiding the formation of artifacts. wordpress.comresearch-solution.com For instance, BSTFA is a powerful silylating agent often used for a wide range of compounds, including carboxylic acids. research-solution.com Reactions are typically carried out in an aprotic solvent like pyridine (B92270) or acetonitrile (B52724) and may be heated to ensure the reaction goes to completion. phenomenex.blogresearch-solution.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for sterically hindered compounds. phenomenex.blogthermofisher.com

Following silylation, the resulting TMS derivative of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on its specific mass spectrum. nih.gov The increased volatility allows for lower elution temperatures and sharper chromatographic peaks, leading to improved resolution and sensitivity. bme.hu

Table 1: Common Silylating Reagents for Carboxylic Acids

ReagentAcronymKey Features & Applications
N,O-bis(trimethylsilyl)acetamideBSAA potent silylating agent suitable for derivatizing carboxylic acids, alcohols, and amines. tcichemicals.comthermofisher.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly volatile byproducts make it excellent for GC-MS. It is a strong silylator for acids, phenols, and amines. phenomenex.blogwordpress.comresearch-solution.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile TMS-amides, providing clean chromatograms. Used for acids and a wide range of other functional groups. research-solution.comnih.gov
N-trimethylsilylimidazoleTMSIParticularly reactive towards hydroxyl groups and carboxylic acids. phenomenex.blogthermofisher.com
TrimethylchlorosilaneTMCSOften used as a catalyst in combination with other silylating agents to increase their reactivity. phenomenex.blogtcichemicals.comthermofisher.com

This table is interactive. Click on headers to sort.

For analyses using high-performance liquid chromatography (HPLC), especially when high sensitivity is required, fluorescent labeling is a powerful strategy. This compound itself does not possess strong native fluorescence. oup.com Derivatization with a fluorescent tag, or fluorophore, dramatically enhances its detectability, allowing for quantification at very low concentrations. nih.gov This is particularly useful for analyzing samples from biological or environmental matrices where the analyte may be present in trace amounts. nih.gov

The derivatization reaction typically involves coupling the carboxylic acid group of this compound with a fluorescent reagent that contains a reactive functional group, such as an amine or a halide. nih.gov This forms a stable covalent bond, attaching the fluorophore to the analyte. The reaction often requires an activating agent or coupling reagent to facilitate the formation of an amide or ester linkage. nih.gov

Commonly used coupling agents for this purpose include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with other reagents to improve efficiency and suppress side reactions. nih.govnih.gov The derivatization transforms the non-fluorescent carboxylic acid into a highly fluorescent derivative that can be easily detected by an HPLC system equipped with a fluorescence detector. oup.com

A wide array of fluorescent labeling reagents is available, offering a range of excitation and emission wavelengths. nih.gov Examples include reagents based on coumarin, anthracene (B1667546), and benzoxadiazole structures. nih.govresearchgate.net For instance, 4-bromomethyl-7-methoxycoumarin (B43491) reacts with carboxylic acids in the presence of a catalyst to form highly fluorescent esters. researchgate.net Similarly, anthracene-based reagents like 9-chloromethyl anthracene can be used to form fluorescent esters with carboxylic acids, enabling sensitive detection. oup.com Another class of reagents, such as 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ), reacts with carboxylic acids in the presence of activating agents to yield fluorescent adducts with high molar absorptivity. nih.gov

The choice of labeling reagent depends on the desired spectroscopic properties (excitation/emission wavelengths), reaction conditions, and the compatibility with the chromatographic separation method. nih.gov The resulting labeled derivative of this compound can then be separated from the excess reagent and byproducts using reversed-phase HPLC and detected with high sensitivity and selectivity. nih.govnih.gov

Table 2: Selected Fluorescent Labeling Reagents for Carboxylic Acids

Reagent ClassExample ReagentActivating Agent(s)Resulting DerivativeExcitation (λex) / Emission (λem) Wavelengths
CoumarinsN-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)Potassium carbonate, 18-crown-6Ester345 nm / 435 nm
Anthracenes9-Chloromethyl anthraceneTetrabutylammonium bromideEster365 nm / 410 nm
Anthracenes2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf)Tetraethylammonium carbonateEster298 nm / 456 nm
Benzoxadiazoles4-Nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ)Diethyl phosphorocyanidate (DEPC), Mukaiyama AAmide470 nm / 541 nm
Pyrenes1-Pyrenemethylamine1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)AmideNot specified in source

This table is interactive. Click on headers to sort. Data is based on derivatization of various carboxylic acids as models. oup.comnih.govnih.govresearchgate.net

Applications As a Synthetic Intermediate and Building Block in Academic Research

Applications in General Organic Synthesis

The strategic placement of the fluorine atom and the carboxylic acid on the furan (B31954) ring allows for a range of chemical transformations, making it a key starting material for the synthesis of diverse organic molecules.

While direct examples of 5-fluorofuran-2-carboxylic acid being used to construct other complex heterocyclic systems are still emerging, the reactivity of the closely related furan-2-carboxylic acid derivatives provides a strong precedent. For instance, non-fluorinated 5-arylfuran-2-carboxylic acids are known to be convenient reagents for designing and synthesizing other heterocyclic structures, such as 1,3,4-oxadiazoles. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride. This established reactivity suggests that this compound can similarly act as a precursor to a variety of fluorinated heterocyclic systems, which are of significant interest in materials science and pharmaceuticals.

The carboxylic acid functional group is a versatile handle for acylation reactions. By converting this compound into its corresponding acyl halide (e.g., acyl chloride) or by using modern peptide coupling reagents, the 5-fluorofuran-2-carbonyl moiety can be readily attached to various nucleophiles like amines and alcohols. nih.govyoutube.comuomus.edu.iq This process, known as acylation, results in the formation of amides and esters, respectively.

This capability is crucial for introducing the fluorinated furan ring into larger molecules. For example, in a study focused on creating elaborate benzofuran-2-carboxamide (B1298429) derivatives, a similar structural core was first activated and then reacted with an amine to form an amide bond. nih.gov This type of transformation is fundamental in building molecular diversity and is directly applicable to this compound for the synthesis of its corresponding amide and ester derivatives.

This compound is itself the product of an efficient two-step synthesis. doi.org This sequence begins with the fluorodenitration of commercially available benzyl (B1604629) 5-nitrofuran-2-carboxylate, followed by hydrogenolysis to remove the benzyl protecting group and yield the final carboxylic acid. doi.org

This efficient preparation makes it an accessible building block for incorporation into longer, more complex synthetic routes. youtube.comyoutube.com In both linear syntheses (where steps are performed sequentially) and convergent syntheses (where different fragments of a molecule are made separately before being combined), this compound can serve as a key component. Its defined structure allows for the precise introduction of a fluorinated furan segment into a target molecule, a common strategy in the development of new materials and therapeutic agents.

Table 1: Optimized Synthesis of Benzyl 5-fluorofuran-2-carboxylate The following table summarizes the optimized reaction conditions for the fluorodenitration step in the synthesis of the precursor to this compound. doi.org

Reagent/ConditionDetailPurpose
Starting MaterialBenzyl 5-nitrofuran-2-carboxylatePrecursor
Fluoride (B91410) SourceSpray-dried Potassium Fluoride (KF)Introduces fluorine
CatalystTetraphenylphosphonium (B101447) Bromide (PPh4Br)Phase-transfer catalyst
SolventAnhydrous SulfolaneReaction medium
Temperature140 °COptimal for reaction rate and yield
Time2 hoursReaction duration
Yield59% (for the fluorinated benzyl ester)Efficiency of the fluorination step

Contributions to Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The structure of this compound makes it an attractive scaffold for developing new therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds to determine how specific structural features affect biological activity. dntb.gov.ua this compound is an ideal starting point for such studies.

Given its utility as a building block, this compound is a valuable precursor for creating new molecules with potential therapeutic applications. researchgate.net The furan ring is a common motif in bioactive compounds, and the addition of a fluorine atom can confer unique properties.

While specific drugs derived directly from this compound are not yet prevalent, related fluorinated heterocyclic carboxylic acids have shown significant biological effects. For example, 5-fluoroindole-2-carboxylic acid has been studied as an antagonist of the NMDA receptor-associated glycine (B1666218) site, influencing the activity of antiepileptic drugs. nih.gov Similarly, derivatives of 5-fluoro-2'-deoxyuridine-5'-carboxylic acid have been synthesized and evaluated for their effects on cell division in the context of cancer research. nih.gov These examples highlight the potential of fluorinated heterocyclic acids, including this compound, to serve as the foundation for developing novel and effective pharmacological agents for a range of diseases. researchgate.netajchem-a.com

Emerging Applications in Materials Science Research

Role in the Synthesis of Specialty Chemicals and Advanced Materials

This compound is recognized as a valuable synthetic intermediate and building block. researchgate.netdoi.org While its application has been noted in pharmaceutical research, its potential extends into the development of advanced materials. researchgate.netdoi.org The structure of this compound is bifunctional; it possesses a carboxylic acid group, which can readily undergo reactions like esterification and amidation, and a stable, fluorinated heterocyclic furan ring.

This dual functionality makes it a versatile precursor for constructing more complex molecules. The fluorine atom, being the most electronegative element, imparts unique characteristics to the furan ring system. Research into fluorinated building blocks suggests their potential in creating specialty chemicals where properties like metabolic stability, lipophilicity, and acidity are precisely tuned. nih.gov This positions this compound as a key component for synthesizing target molecules for the advanced materials sector. researchgate.net

Precursor for Fluorinated Polymers and Monomers

A significant area of emerging research is the use of this compound as a precursor for fluorinated monomers and polymers. There is a growing demand for sustainable, bio-derived plastics, with compounds like 2,5-Furandicarboxylic acid (FDCA) being explored as a bio-based substitute for petroleum-derived terephthalic acid in the production of polyesters. nih.govwikipedia.org

This compound represents a logical next step in this evolution, offering a pathway to fluorinated bio-polymers. The introduction of fluorine into a polymer backbone can bestow a range of desirable high-performance properties. nih.gov These attributes make fluoropolymers suitable for applications demanding high resistance to chemical, thermal, and environmental stress. nih.govadtech.co.uk

Table 1: General Properties Conferred by Fluorine in Polymers

PropertyDescription
High Thermal Stability The strength of the carbon-fluorine bond results in polymers that can withstand very high working temperatures. nih.govadtech.co.uk
Chemical Inertness Fluoropolymers exhibit near-total resistance to a wide range of chemicals and solvents. adtech.co.uk
Low Surface Energy This leads to non-stick characteristics, low friction surfaces, and water/oil repellency. nih.govadtech.co.uk
Weather & UV Resistance The stable chemical structure provides excellent resistance to degradation from UV light and environmental exposure. nih.govadtech.co.uk
High Electrical Resistance Fluoroplastics are excellent electrical insulators, making them useful in electronics. adtech.co.uk
Biocompatibility Many fluoropolymers are inert and non-toxic, allowing for their use in sensitive applications. adtech.co.uk

The synthesis of polymers such as fluorinated polyesters or polyamides using this compound as a monomer or comonomer is an area of active interest. Such polymers are expected to exhibit enhanced properties, including high transparency and low yellowness, while retaining high heat resistance, similar to other experimental fluorinated bio-polyamides. mdpi.com Therefore, this compound is a key candidate for the development of the next generation of advanced, sustainable fluoropolymers. nih.gov

Q & A

Q. What are the common synthesis methods for 5-Fluorofuran-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including halogenation and carboxylation. For example:

  • Halogenation : Fluorine introduction via electrophilic substitution using reagents like Selectfluor™ under controlled pH (4–6) and temperature (60–80°C) .
  • Carboxylation : The furan ring is carboxylated using CO₂ under palladium catalysis, followed by acid workup .
  • Purification : Crystallization (using ethanol/water mixtures) or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Halogenation + CarboxylationSelectfluor™, PdCl₂, CO₂65–7595–98
Oxidative Ring-OpeningKMnO₄, H₂SO₄, 80°C50–6090–92

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms fluorine substitution (δ ~160–165 ppm for C-F in ¹³C) and carboxylic proton (δ ~12–13 ppm in ¹H) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 158.03 (calculated for C₅H₃FO₃) .
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA) monitors purity; retention time ~6.2 min .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) .
  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Fume hoods are mandatory during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor fluorinated intermediate formation via stopped-flow NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for carboxylation steps .
  • Isotopic Labeling : ¹⁸O-labeled H₂O traces oxygen incorporation during hydrolysis, confirming nucleophilic attack pathways .

Q. How should researchers address contradictions in reported biological activities of fluorinated furan derivatives?

Methodological Answer:

  • Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., 5- vs. 4-fluoro substitution) .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., di-fluorinated analogs) that may skew bioactivity data .
  • Biological Replicates : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. Table 2: Comparative Bioactivity of Fluorinated Furan Analogs

CompoundIC₅₀ (μM)Target EnzymeStructural VarianceReference
This compound12.3COX-25-F, 2-COOH
4-Fluorofuran-2-carboxylic acid45.7COX-24-F, 2-COOH

Q. What strategies optimize this compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Control : Buffers (pH 5–6) minimize decarboxylation; avoid alkaline conditions (>pH 8) .
  • Chelating Agents : EDTA (1 mM) prevents metal-catalyzed degradation .
  • Lyophilization : Freeze-drying in 10% trehalose increases shelf life (24 months at -20°C) .

Q. How does fluorine substitution impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity : Fluorine’s electron-withdrawing effect activates the furan ring for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .
  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (yield: 82% vs. 58%) due to reduced dehalogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.